molecular formula C16H21NO4 B8151096 Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate

Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate

Cat. No.: B8151096
M. Wt: 291.34 g/mol
InChI Key: FVAMVQPZDKQFTI-UHFFFAOYSA-N
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Description

Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a piperidine ring, and an oxopropoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-oxopropyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-oxopiperidine-1-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate

Uniqueness

Benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate is unique due to the presence of the oxopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

benzyl 3-(3-oxopropoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-10-5-11-20-15-8-4-9-17(12-15)16(19)21-13-14-6-2-1-3-7-14/h1-3,6-7,10,15H,4-5,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAMVQPZDKQFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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